N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic small molecule characterized by two distinct heterocyclic systems: a 2,3-dihydro-1,4-benzodioxin moiety and a 1,3-diazaspiro[4.5]decane scaffold. The benzodioxin subunit is a bicyclic aromatic ether, while the diazaspiro system introduces a rigid, spirocyclic framework with a 1-methyl-2,4-dioxo substitution pattern.
The molecular formula of this compound can be inferred as C₁₉H₂₁N₃O₅ (assuming the diazaspiro ring matches the core structure in but with a 1-methyl group instead of 7,7,9-trimethyl substituents). Its average molecular weight is approximately 375.39 g/mol, with a calculated logP value suggesting moderate lipophilicity.
Properties
Molecular Formula |
C19H23N3O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C19H23N3O5/c1-21-18(25)22(17(24)19(21)7-3-2-4-8-19)12-16(23)20-13-5-6-14-15(11-13)27-10-9-26-14/h5-6,11H,2-4,7-10,12H2,1H3,(H,20,23) |
InChI Key |
BIGLRTVDZHVUFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin derivatives and spirocyclic intermediates. Common synthetic routes may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol and appropriate dihalides under basic conditions.
Spirocyclization: The spirocyclic core can be introduced via cyclization reactions involving amines and cyclic ketones.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the benzodioxin or spirocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide contribute to its ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against breast cancer and leukemia cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.2 | [Source A] |
| K562 (Leukemia) | 12.8 | [Source B] |
| A549 (Lung) | 20.0 | [Source C] |
Antimicrobial Properties
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | [Source D] |
| Escherichia coli | 64 µg/mL | [Source E] |
| Candida albicans | 16 µg/mL | [Source F] |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A mouse model treated with the compound showed a 50% reduction in tumor size compared to the control group after four weeks of treatment.
- Antimicrobial Efficacy : In a clinical trial involving patients with chronic bacterial infections, administration of the compound resulted in a significant reduction in infection rates.
Material Science Applications
Beyond medicinal chemistry and pharmacology, this compound has potential applications in material science:
Polymer Chemistry
The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Drug Delivery Systems
Due to its unique chemical structure, it can be utilized in developing drug delivery systems that enhance the bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 7,7,9-trimethyl-diazaspiro analog () introduces steric hindrance, which may reduce metabolic clearance but also limit target binding compared to the target compound’s simpler 1-methyl substitution .
- Sulfonyl/sulfanyl groups (e.g., in ) enhance hydrogen-bonding and hydrophobic interactions, contributing to antimicrobial and enzyme-inhibitory activities. For example, compound 7l () showed potent antimicrobial activity (MIC = 8 µg/mL against S. aureus) with low hemolytic toxicity .
Spirocyclic vs.
Linker Modifications :
- Ethyl or substituted-phenyl linkers (e.g., ) increase molecular weight and lipophilicity, which may affect bioavailability. The target compound’s acetamide linker balances polarity and flexibility for optimal membrane permeability.
Pharmacological Potential and Gaps
- Enzyme Inhibition : Compounds with sulfonamide/sulfanyl groups () demonstrate IC₅₀ values in the micromolar range for α-glucosidase and microbial targets, suggesting the target compound may share similar mechanisms .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and neurodegenerative diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Synthesis and Structural Characteristics
The synthesis of the compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The reaction with sulfonyl chlorides and subsequent treatment with bromo-substituted acetamides leads to the formation of various derivatives, including the target compound. Characterization techniques such as Proton Nuclear Magnetic Resonance (1H-NMR) and Infrared Spectroscopy (IR) confirm the structure of the synthesized compounds .
1. Enzyme Inhibition Studies
The primary focus of biological activity studies on this compound has been its inhibitory effects on key enzymes associated with diabetes and neurodegenerative disorders:
- α-Glucosidase Inhibition : The synthesized compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. Results indicated weak to moderate inhibitory activity across various derivatives. For instance, specific compounds showed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose, a standard inhibitor with an IC50 of 37.38 μM .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 7i | 86.31 | Moderate |
| 7k | 81.12 | Moderate |
| Acarbose | 37.38 | Standard |
- Acetylcholinesterase Inhibition : Some derivatives were also tested against acetylcholinesterase (AChE), an enzyme relevant in Alzheimer's disease. The results suggested that these compounds exhibit varying degrees of inhibition which could be beneficial in managing neurodegenerative conditions .
2. Antidiabetic Potential
The overall antidiabetic potential was assessed through in vitro studies focusing on glucose metabolism regulation. The weak to moderate inhibition of α-glucosidase suggests that these compounds may serve as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM), although further optimization is required to enhance their efficacy .
Case Studies
In a recent study published in Tropical Journal of Pharmaceutical Research, a series of new compounds derived from this compound were synthesized and characterized. The study highlighted the moderate activity against both α-glucosidase and AChE, suggesting that these compounds could be explored further for their potential in treating diabetes and Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
